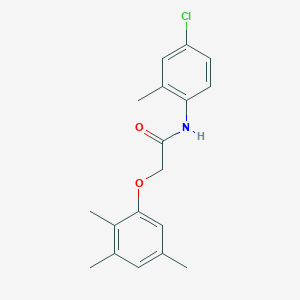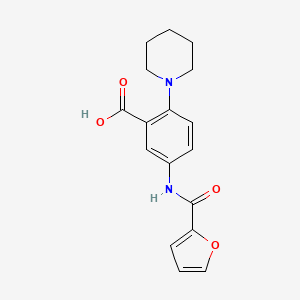
N-(2-methyl-5-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-2-furamide, also known as MNFA, is a chemical compound that has been widely used in scientific research. It is a nitrofuran derivative that has shown promising results in various studies related to biochemistry and physiology.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. N-(2-methyl-5-nitrophenyl)-2-furamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This can lead to a decrease in the production of reactive oxygen species and inflammation, thereby reducing oxidative stress and tissue damage.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, a key factor in the development of gout. N-(2-methyl-5-nitrophenyl)-2-furamide has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, making it a potential skin-whitening agent. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methyl-5-nitrophenyl)-2-furamide is its high specificity towards certain enzymes, making it a useful tool for studying enzyme activity. However, N-(2-methyl-5-nitrophenyl)-2-furamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide can be unstable in certain conditions, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-furamide. One potential area of research is the development of N-(2-methyl-5-nitrophenyl)-2-furamide-based therapeutics for various diseases, such as gout and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide and its potential interactions with other compounds. Finally, the synthesis of N-(2-methyl-5-nitrophenyl)-2-furamide analogs with improved efficacy and stability could also be an area of future research.
Conclusion:
In conclusion, N-(2-methyl-5-nitrophenyl)-2-furamide is a promising compound that has shown potential in various scientific research applications. Its high specificity towards certain enzymes and its anti-inflammatory and antioxidant properties make it a useful tool for studying enzyme activity and a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.
Métodos De Síntesis
N-(2-methyl-5-nitrophenyl)-2-furamide can be synthesized by reacting 2-methyl-5-nitroaniline with furfurylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow crystalline compound that is purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTPWNQBPWPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)
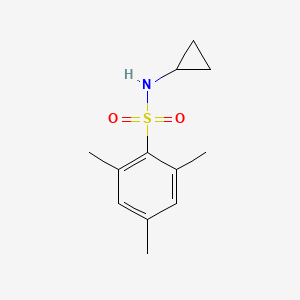
![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
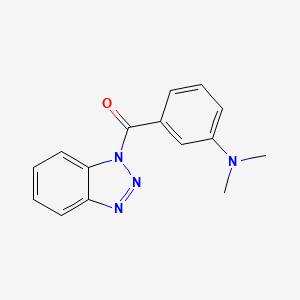
![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)
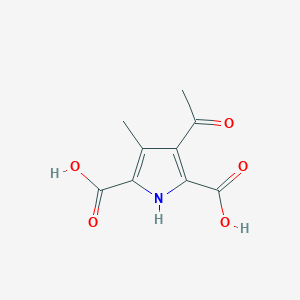
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)
